6,8-DIMETHOXY-3,3-DIMETHYL-9-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE
Overview
Description
6,8-DIMETHOXY-3,3-DIMETHYL-9-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE is a complex organic compound with a unique structure that includes methoxy, dimethyl, and methylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIMETHOXY-3,3-DIMETHYL-9-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE typically involves multiple steps, including the formation of the acridinone core and the introduction of functional groups. Common synthetic routes may involve the use of starting materials such as dimethoxybenzene, methylsulfanylbenzene, and appropriate reagents to introduce the dimethyl groups. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6,8-DIMETHOXY-3,3-DIMETHYL-9-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Scientific Research Applications
6,8-DIMETHOXY-3,3-DIMETHYL-9-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-DIMETHOXY-3,3-DIMETHYL-9-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridinone derivatives with different functional groups. Examples include:
- 6,7-DIMETHOXY-3-(METHYLSULFANYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
- Other acridinone derivatives with varying substitutions on the aromatic ring.
Uniqueness
6,8-DIMETHOXY-3,3-DIMETHYL-9-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6,8-dimethoxy-3,3-dimethyl-9-(4-methylsulfanylphenyl)-2,4,9,10-tetrahydroacridin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3S/c1-24(2)12-18-22(19(26)13-24)21(14-6-8-16(29-5)9-7-14)23-17(25-18)10-15(27-3)11-20(23)28-4/h6-11,21,25H,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJLXYFOUUCDGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=C(C=C3OC)OC)C4=CC=C(C=C4)SC)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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